Product packaging for Tigloside(Cat. No.:CAS No. 216590-44-2; 3625-57-8)

Tigloside

Cat. No.: B2817109
CAS No.: 216590-44-2; 3625-57-8
M. Wt: 1159.191
InChI Key: BHAUYHDLIURVPC-ZNKXWPPQSA-N
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Description

Significance of Microbial Metabolites in Chemical Biology

Microorganisms are prolific producers of a wide array of organic molecules, collectively known as microbial metabolites. These compounds are not essential for the primary growth of the organism but often play crucial roles in survival, competition, and communication within their ecological niches. news-medical.net In the field of chemical biology, these metabolites are invaluable tools for probing complex biological processes at the molecular level. bioaustralis.com

The chemical diversity of microbial metabolites is unparalleled, offering novel scaffolds that are often inaccessible through synthetic chemistry. bioaustralis.com This diversity has been a cornerstone of drug discovery, yielding a significant portion of clinically used antibiotics, anticancer agents, and immunosuppressants. nih.gov Compounds like penicillin, streptomycin, and erythromycin (B1671065) are classic examples of how microbial metabolites have revolutionized medicine. bioaustralis.com Beyond their therapeutic applications, microbial metabolites serve as "bioprobes," helping to unravel the intricate workings of cellular pathways. bioaustralis.com The study of these natural products not only provides leads for new drugs but also deepens our understanding of fundamental biological systems. jst.go.jp

Historical Context and Initial Characterization of Actinotetraose Hexatiglate

Actinotetraose hexatiglate, also known by the synonym Tigloside, was first isolated from a culture of an actinomycete strain belonging to the genus Amycolatopsis. glpbio.commedchemexpress.com Actinomycetes, particularly the non-streptomycete or "rare" actinomycetes like Amycolatopsis, are recognized as a rich source of bioactive secondary metabolites. researchgate.netscribd.com

The initial characterization of Actinotetraose Hexatiglate revealed it to be a unique and symmetrical tetrasaccharide. medchemexpress.combiomol.com Its structure is distinguished by a nonreducing glucotetraose skeleton esterified with six tiglate groups. medchemexpress.comresearchgate.net A notable feature of this molecule is its two-fold axis of symmetry. glpbio.combiomol.com It was identified as a co-metabolite of quinaldopeptin (B1238268), a cytotoxic and anthelmintic antibiotic also produced by the same Amycolatopsis strain. glpbio.combiomol.com While the biological role of Actinotetraose Hexatiglate is not yet fully understood, it is suspected to lack the antimicrobial activity of its co-metabolite. glpbio.combiomol.com

The discovery and structural elucidation of Actinotetraose Hexatiglate were detailed in a 1998 publication in The Journal of Antibiotics. microbialscreening.com This initial work laid the foundation for its recognition as a rare and high-purity chemical with a complex molecular architecture. scbt.com

Chemical and Physical Properties of Actinotetraose Hexatiglate

PropertyValue
CAS Number 216590-44-2
Molecular Formula C54H78O27
Molecular Weight 1159.18 g/mol
Synonyms This compound
Appearance Powder
Purity >95%
Solubility Soluble in DMSO

This table is based on data from multiple sources. glpbio.commedchemexpress.combiomol.comchemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H78O27 B2817109 Tigloside CAS No. 216590-44-2; 3625-57-8

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxy-6-[[(E)-2-methylbut-2-enoyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H78O27/c1-13-23(7)45(63)69-21-31-33(57)35(59)43(79-51-37(61)41(77-49(67)27(11)17-5)39(29(19-55)71-51)75-47(65)25(9)15-3)53(73-31)81-54-44(36(60)34(58)32(74-54)22-70-46(64)24(8)14-2)80-52-38(62)42(78-50(68)28(12)18-6)40(30(20-56)72-52)76-48(66)26(10)16-4/h13-18,29-44,51-62H,19-22H2,1-12H3/b23-13+,24-14+,25-15+,26-16+,27-17+,28-18+/t29-,30-,31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,51+,52+,53-,54-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAUYHDLIURVPC-ZNKXWPPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(=CC)C)O)O)OC3C(C(C(C(O3)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)OC4C(C(C(C(O4)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=O)OC[C@H]1O[C@@H]([C@@H]([C@H]([C@@H]1O)O)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O)O)COC(=O)/C(=C/C)/C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H78O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1159.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Producers and Co Metabolite Relationships of Actinotetraose Hexatiglate

Isolation and Identification of Actinomycete Producer Strains

The discovery and characterization of Actinotetraose hexatiglate are intrinsically linked to the isolation and study of specific strains of actinomycetes, a group of bacteria renowned for their prolific production of bioactive compounds.

Detailed research has identified a particular actinomycete strain, designated A499, as a producer of Actinotetraose hexatiglate. This strain was isolated from a soil sample collected in Western Australia. Morphological and chemotaxonomic analyses have placed strain A499 within the genera Amycolatopsis or Amycolata, both of which are known for their rich and varied secondary metabolism.

While strain A499 is the most definitively documented producer of Actinotetraose hexatiglate, the broader genus of Amycolatopsis is a well-established source of unique glycosylated molecules. For instance, a related species, Amycolatopsis sp. HCa1, has been found to produce other derivatives of actinotetraose, suggesting a conserved biosynthetic potential for these complex sugars within this genus.

Producer StrainGenusIsolation Source
Strain A499Amycolatopsis / AmycolataWestern Australian Soil
Amycolatopsis sp. HCa1AmycolatopsisNot Specified

Co-occurrence with Other Secondary Metabolites

The production of Actinotetraose hexatiglate by actinomycete strains does not occur in isolation. These microorganisms typically synthesize a suite of secondary metabolites, and the presence of one can often be correlated with the production of others. This co-occurrence provides valuable insights into the biosynthetic pathways and ecological roles of these molecules.

In the case of Actinotetraose hexatiglate, its most notable co-metabolite is quinaldopeptin (B1238268) . Fermentation and extraction studies of the A499 strain have consistently shown the simultaneous production of both Actinotetraose hexatiglate and this cyclic decapeptide antibiotic. This consistent co-production suggests a potential regulatory or biosynthetic linkage between the pathways leading to these two structurally distinct compounds.

The genus Amycolatopsis is a prolific producer of a wide array of bioactive compounds. While not all have been directly found to co-occur with Actinotetraose hexatiglate in the same fermentation broth, the metabolic potential of this genus is vast. Other significant metabolites produced by various Amycolatopsis species include potent antibiotics such as vancomycin (B549263) and rifamycin, as well as a variety of other peptides, polyketides, and glycosylated compounds. This broader metabolic context underscores the chemical diversity of the producer organisms and highlights the potential for discovering further co-metabolite relationships through more extensive screening and analysis.

Co-MetaboliteChemical ClassProducing Organism
QuinaldopeptinCyclic Decapeptide AntibioticStrain A499 (Amycolatopsis / Amycolata)

Structural Elucidation and Advanced Spectroscopic Analysis of Actinotetraose Hexatiglate

Methodologies for Comprehensive Structural Determination

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy were pivotal in determining the structure of actinotetraose hexatiglate. While specific chemical shift and coupling constant data from the primary literature are not publicly available, the application of these techniques would have followed a standard procedure for the structural elucidation of complex natural products.

Proton (¹H) NMR spectra would have revealed the number and integration of different proton environments, providing initial clues about the symmetry of the molecule and the presence of the six tiglate ester groups. Carbon-13 (¹³C) NMR spectra would have identified the total number of carbon atoms, distinguishing between those of the glucotetraose core and the ester moieties.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would have been essential for establishing the connectivity within the molecule.

COSY experiments would have identified proton-proton coupling networks within each glucose unit and within the tiglate side chains.

HSQC spectra would have correlated each proton to its directly attached carbon atom, allowing for the assignment of carbon signals based on the proton assignments.

HMBC spectra would have revealed long-range correlations between protons and carbons (typically 2-3 bonds), which are crucial for determining the linkages between the glucose units and for identifying the attachment points of the tiglate esters to the sugar backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would have been used to determine the relative stereochemistry of the glycosidic linkages and within the sugar rings by identifying protons that are close in space.

Interactive Data Table: Representative NMR Data for Actinotetraose Hexatiglate (Illustrative)

As the precise, published NMR data is not available, the following table is an illustrative representation of how such data would be presented for a molecule of this type. The values are hypothetical and based on typical chemical shifts for similar structures.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H → C)
Glc I-14.8 - 5.298 - 102H-1 → C-4' (Glc II)
Glc I-43.5 - 3.975 - 80H-4 → C-1' (Glc II)
Tiglate C=O-165 - 170H-3 (Tiglate) → C=O
Tiglate CH6.8 - 7.2138 - 142H-3 → C-1, C-4, C-5
Tiglate CH₃1.8 - 2.012 - 15H-4/H-5 → C-2, C-3

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Characterization

High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a novel compound. For actinotetraose hexatiglate, HRESIMS would have been used to obtain a high-accuracy mass measurement of the molecular ion. This technique provides a mass-to-charge ratio (m/z) with sufficient precision to allow for the unambiguous determination of the elemental composition.

The established molecular formula for actinotetraose hexatiglate is C₅₄H₇₈O₂₇. An HRESIMS experiment would have yielded an m/z value for the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ that corresponds to this formula with a very low margin of error (typically <5 ppm). This data provides definitive confirmation of the molecular weight and the types and numbers of atoms present in the molecule, which is a fundamental prerequisite for detailed structural elucidation.

Data Table: HRESIMS Data for Actinotetraose Hexatiglate

Molecular FormulaCalculated Exact MassObserved m/z [M+Na]⁺
C₅₄H₇₈O₂₇1158.4730Consistent with calculated mass

Elucidation of the Unique Glucotetraose Core Structure

A key feature of actinotetraose hexatiglate is its novel, non-reducing glucotetraose core. The elucidation of this tetrasaccharide's structure involved determining the sequence and linkage of the four glucose units. Analysis of the NMR data, particularly the HMBC correlations between the anomeric protons (H-1) of one glucose unit and a specific carbon in the adjacent unit, would have been used to establish the glycosidic bond connectivity. For instance, an HMBC correlation from the anomeric proton of glucose unit A to C-4 of glucose unit B would confirm a (1→4) linkage. The stereochemistry of these linkages (α or β) would be determined by the coupling constants of the anomeric protons and through NOESY correlations. A significant finding in the structural study was the presence of a two-fold axis of symmetry in the sugar, which simplifies the NMR spectrum and aids in the structural determination.

Characterization of Tiglic Acid Esterification Pattern

With the glucotetraose core structure established, the final step was to determine the positions of the six tiglic acid ester groups. This was achieved primarily through HMBC NMR experiments. The protons on the glucose rings that are acylated experience a downfield shift in the ¹H NMR spectrum. The long-range correlations observed in the HMBC spectrum between these downfield-shifted sugar protons and the carbonyl carbons of the tiglate moieties provide unambiguous evidence of the esterification sites. For example, a correlation between H-6 of a glucose unit and the carbonyl carbon of a tiglate group confirms that the primary hydroxyl at position 6 is esterified. Through a complete analysis of these correlations for all six tiglate groups, the full esterification pattern was determined.

Biosynthesis and Metabolic Engineering of Actinotetraose Hexatiglate

Proposed Biosynthetic Pathways for Actinotetraose Hexatiglate

Currently, there are no proposed biosynthetic pathways for Actinotetraose hexatiglate available in the scientific literature. The biosynthesis of such a complex glycosidic and acylated molecule would likely involve a series of enzymatic reactions, including glycosyltransferases to assemble the tetrasaccharide core and acyltransferases to attach the six tiglate ester groups. The precursor for the tiglate moieties is likely derived from amino acid metabolism, specifically from L-isoleucine. However, without experimental evidence or genomic analysis of the producing organism, any proposed pathway remains purely speculative.

Genetic and Enzymatic Aspects of Actinotetraose Hexatiglate Production

The genetic and enzymatic machinery responsible for the production of Actinotetraose hexatiglate has not been identified. Research into the genome of the producing Amycolatopsis or Amycolata strain A499 would be necessary to identify the biosynthetic gene cluster (BGC) responsible for its synthesis. Such a BGC would be expected to encode the glycosyltransferases, acyltransferases, and any necessary modifying enzymes and transporters. Characterization of these enzymes would provide crucial insights into the catalytic mechanisms of Actinotetraose hexatiglate assembly.

Approaches for Biosynthetic Pathway Manipulation and Yield Optimization

Given the absence of a known biosynthetic pathway, specific strategies for the manipulation and yield optimization of Actinotetraose hexatiglate have not been developed. However, general principles of metabolic engineering in actinomycetes could be applied once the biosynthetic pathway is elucidated. isomerase.com

Strain Improvement and Fermentation Optimization

General strategies for improving the production of secondary metabolites in actinomycetes are well-established and could be applied to the producer of Actinotetraose hexatiglate. nih.gov These methods are not specific to this compound but represent standard approaches in fermentation technology.

Table 1: General Strategies for Strain Improvement and Fermentation Optimization

StrategyDescription
Classical Mutagenesis Inducing random mutations using chemical mutagens or UV radiation, followed by screening for high-producing strains.
Rational Metabolic Engineering Once the biosynthetic pathway is known, genetic modifications can be made to overexpress key enzymes, eliminate competing pathways, or enhance precursor supply.
Fermentation Media Optimization Systematically varying media components (carbon and nitrogen sources, trace elements) to identify conditions that maximize product yield.
Process Parameter Optimization Optimizing physical parameters of fermentation such as temperature, pH, and aeration to improve cell growth and product formation.

Heterologous Expression Systems for Actinotetraose Hexatiglate Biosynthesis

Heterologous expression, the transfer of a biosynthetic gene cluster from its native producer into a more tractable host organism, is a powerful tool for studying and engineering natural product biosynthesis. nih.govrsc.org Should the Actinotetraose hexatiglate BGC be identified, it could potentially be expressed in a model actinomycete host, such as Streptomyces coelicolor or Streptomyces lividans.

Table 2: Potential Heterologous Hosts and Considerations

Host OrganismAdvantagesConsiderations
Streptomyces coelicolor Well-characterized genetics and physiology; many genetic tools available.May lack specific precursors or post-translational modifications required for Actinotetraose hexatiglate biosynthesis.
Streptomyces lividans Similar to S. coelicolor, often used for heterologous expression due to its high transformation efficiency.Codon usage might differ from the native producer, potentially affecting protein expression levels.
Aspergillus oryzae A fungal host that can be used for expressing bacterial biosynthetic pathways. researchgate.netEukaryotic expression system may present challenges for prokaryotic gene expression.

The successful heterologous production of Actinotetraose hexatiglate would depend on several factors, including the successful cloning and transfer of the entire BGC, the availability of necessary precursor molecules in the heterologous host, and the correct expression and folding of the biosynthetic enzymes. frontiersin.org

Chemical Synthesis and Derivatization Strategies for Actinotetraose Hexatiglate

Total and Partial Synthesis Approaches to Actinotetraose Hexatiglate

A comprehensive review of scientific literature reveals a notable absence of published total or partial chemical syntheses of Actinotetraose hexatiglate. While this compound has been isolated from natural sources, its de novo construction in a laboratory setting remains an undivulged or as-yet-unachieved goal. The inherent complexities of Actinotetraose hexatiglate, including its tetrasaccharide core, multiple stereocenters, and the regioselective installation of six tiglate ester groups, contribute to the formidable nature of its synthesis.

The construction of the glucotetraose scaffold would necessitate a sophisticated strategy of sequential glycosylations, demanding precise control over stereochemistry at each glycosidic linkage. Furthermore, the selective esterification of the hydroxyl groups with tiglic acid would require an extensive series of protection and deprotection steps to achieve the correct substitution pattern observed in the natural product. The lack of published synthetic routes suggests that either the synthetic community has yet to overcome these hurdles or that such work remains proprietary.

Generation and Characterization of Actinotetraose Hexatiglate Derivatives and Analogs

Parallel to the absence of total synthesis data, there is a scarcity of literature detailing the generation and character of derivatives and analogs of Actinotetraose hexatiglate. The exploration of chemical space around this natural product through derivatization is a crucial step in understanding its biological activity and developing potentially improved analogs. The following sections outline hypothetical strategies for derivatization, based on common practices in medicinal chemistry for complex natural products.

Structural Modification of the Glucotetraose Scaffold

Modification of the core tetrasaccharide structure represents a significant synthetic challenge. Potential derivatization strategies could involve:

Hydroxyl Group Derivatization: Selective acylation, alkylation, or oxidation of the remaining free hydroxyl groups on the sugar backbone could be explored to probe the importance of these functionalities for biological activity.

Sugar Unit Substitution: The synthesis of analogs where one or more of the glucose units are replaced with other monosaccharides could provide insights into the specific structural requirements of the carbohydrate core.

Alterations in the Tiglate Ester Moieties

The six tiglate ester groups are prominent features of Actinotetraose hexatiglate and are prime targets for chemical modification. Strategies could include:

Ester Hydrolysis: Selective or complete hydrolysis of the tiglate esters would yield polyol derivatives, allowing for the assessment of the contribution of these lipophilic groups to the compound's activity.

Ester Analogs: Replacement of the tiglate groups with other acyl moieties of varying chain length, branching, and unsaturation could be used to investigate the influence of the ester's steric and electronic properties. For example, analogs could be prepared with acetate, propionate, or benzoate (B1203000) esters.

Amide Analogs: Conversion of the ester linkages to amide bonds would introduce hydrogen bonding capabilities and alter the electronic nature of these side chains.

Structure-Activity Relationship Studies via Chemical Derivatization

The primary goal of generating derivatives is to conduct structure-activity relationship (SAR) studies. By systematically modifying different parts of the Actinotetraose hexatiglate molecule and assessing the biological activity of the resulting analogs, researchers can identify the key pharmacophoric elements.

A hypothetical SAR study would involve synthesizing a library of derivatives based on the strategies outlined above and evaluating their activity in relevant biological assays. The data from these studies would be crucial for designing future analogs with enhanced potency, selectivity, or improved pharmacokinetic properties. However, it must be reiterated that at present, there is no publicly available research detailing such SAR studies for Actinotetraose hexatiglate. The potential for this molecule remains largely unexplored from a medicinal chemistry perspective due to the apparent lack of synthetic accessibility.

Investigation of Actinotetraose Hexatiglate Biological Functions and Cellular Interactions

In Vitro Assessment of Biological Activities

Comprehensive searches for in vitro studies on the biological effects of Actinotetraose hexatiglate have yielded minimal specific data.

Evaluation of Antimicrobial Activity Profile

Although Actinotetraose hexatiglate is classified under the Medical Subject Headings (MeSH) term "Anti-Bacterial Agents," specific studies detailing its antimicrobial profile are not available in the public domain. nih.gov Research that quantifies its efficacy against a spectrum of microbes, including data such as Minimum Inhibitory Concentrations (MICs), has not been found. Therefore, a detailed antimicrobial activity profile cannot be constructed at this time.

Studies on Other Biological Modulations

There is a notable absence of published research investigating other potential biological modulations of Actinotetraose hexatiglate. In-depth studies exploring effects such as anti-inflammatory, antiviral, or cytotoxic activities have not been identified in available scientific literature.

Exploration of Actinotetraose Hexatiglate as an Endogenous Metabolite

Actinotetraose hexatiglate is documented as a metabolite produced by the soil bacterium Amycolatopsis. nih.govbioaustralis.com There is no current scientific evidence to suggest that it functions as an endogenous metabolite in other organisms, such as plants, animals, or humans. Its role appears to be confined to its bacterial source.

Mechanistic Studies on Cellular and Molecular Levels

Detailed mechanistic studies that would elucidate the specific cellular and molecular interactions of Actinotetraose hexatiglate are not present in the available body of scientific research. Information regarding its mechanism of action, specific molecular targets within cells, or how it might influence cellular pathways is currently unavailable.

Advanced Analytical Methodologies for Actinotetraose Hexatiglate Research

Chromatographic Techniques for Isolation and Purification

The isolation and purification of Actinotetraose hexatiglate from the fermentation broth of Actinomycete strain A499 is a critical first step for any further structural or biological investigation. Given its nature as a large oligosaccharide ester, a multi-step chromatographic approach is typically employed to achieve the high degree of purity required for spectroscopic analysis and other research applications. nih.gov

Initially, crude extracts are often subjected to preliminary fractionation using techniques like Vacuum Liquid Chromatography (VLC) or Flash Chromatography over silica (B1680970) gel. nih.gov This step serves to separate Actinotetraose hexatiglate from highly polar or non-polar impurities present in the complex biological matrix.

For high-resolution separation, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice. researchgate.net These techniques offer superior separation efficiency, allowing for the isolation of Actinotetraose hexatiglate from structurally related analogs and other co-metabolites. The selection of stationary and mobile phases is crucial for achieving optimal separation. Porous graphitized carbon (PGC) columns have shown utility in separating complex oligosaccharides. nih.gov

A typical purification workflow might involve an initial semi-preparative HPLC separation, followed by a final polishing step using an analytical HPLC column to yield highly purified Actinotetraose hexatiglate. The effectiveness of the purification process is monitored at each stage by techniques such as Thin-Layer Chromatography (TLC) and analytical HPLC. nih.govhilarispublisher.com

Table 1: Exemplary Multi-Step Chromatographic Purification of Actinotetraose Hexatiglate
StepTechniqueStationary PhaseMobile Phase GradientPurpose
1Flash ChromatographySilica GelHexane-Ethyl Acetate GradientInitial fractionation and removal of non-polar lipids
2Semi-Preparative HPLCC18 Reversed-PhaseWater-Acetonitrile GradientIsolation of the oligosaccharide ester fraction
3Analytical HPLCPorous Graphitized Carbon (PGC)Isocratic Elution with Acetonitrile/WaterFinal polishing to >98% purity

Spectroscopic Techniques for Quantitative Analysis and Trace Detection

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of Actinotetraose hexatiglate.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the de novo structure determination of novel compounds and can also be adapted for quantitative purposes (qNMR). frontiersin.orgnih.gov One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule, confirming the glucotetraose core and the positions of the six tiglate ester groups. For quantitative analysis, qNMR offers the advantage of not requiring an identical standard for calibration, as the signal intensity is directly proportional to the number of nuclei. frontiersin.org This makes it a valuable primary method for determining the purity and concentration of Actinotetraose hexatiglate samples. nih.gov

Far-infrared ion spectroscopy is an emerging technique that can distinguish between oligosaccharide isomers based on their vibrational spectra in the far-infrared region. nih.govacs.org This method could be particularly useful for identifying and differentiating potential isomers of Actinotetraose hexatiglate that may arise during biosynthesis or degradation.

While Actinotetraose hexatiglate does not possess a strong chromophore for UV-Visible spectroscopy, derivatization can be employed to enhance detection for quantitative purposes, especially for trace-level analysis. nih.gov

Table 2: Spectroscopic Data for Actinotetraose Hexatiglate
TechniqueParameterObserved Data/Application
¹H NMRChemical Shift (δ)Characteristic signals for anomeric protons of the glucose units and vinyl protons of the tiglate groups.
¹³C NMRChemical Shift (δ)Resonances corresponding to the carbon atoms of the glucotetraose backbone and the carbonyl and olefinic carbons of the tiglate esters.
qNMRSignal IntegrationPrecise quantification of Actinotetraose hexatiglate in solution by comparison to an internal standard.
Far-Infrared SpectroscopyVibrational FrequenciesDiagnostic spectral features for isomeric differentiation. nih.gov

Mass Spectrometry-Based Approaches for Metabolic Profiling

Mass spectrometry (MS) is a cornerstone technique in the study of microbial secondary metabolites like Actinotetraose hexatiglate, offering high sensitivity and the ability to analyze complex mixtures. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly when coupled with high-resolution mass analyzers such as Quadrupole Time-of-Flight (QTOF) or Orbitrap , is a powerful platform for metabolic profiling. nih.govnih.govUPLC-QTOF-MS combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a TOF analyzer, enabling the detection and tentative identification of Actinotetraose hexatiglate and its potential biosynthetic precursors or degradation products in crude extracts. waters.com The accurate mass measurements provided by these instruments allow for the determination of elemental compositions, which is a critical step in the identification of unknown metabolites. mdpi.com

Tandem mass spectrometry (MS/MS) experiments are used to gain structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.gov The fragmentation pattern of Actinotetraose hexatiglate in MS/MS can reveal the sequence of the sugar units and the location of the ester groups. This is invaluable for confirming the structure of the isolated compound and for identifying related structures in a metabolic profile. nih.govacs.org

For quantitative studies, derivatization of oligosaccharides can significantly enhance their ionization efficiency in ESI-MS, leading to improved sensitivity and more reliable quantification. researchgate.net These mass spectrometry-based metabolomics approaches are crucial for understanding the biosynthesis of Actinotetraose hexatiglate and for discovering novel related compounds from its microbial source. nih.gov

Table 3: Mass Spectrometry Parameters for Actinotetraose Hexatiglate Analysis
TechniqueIonization ModeMass AnalyzerApplication
UPLC-QTOF-MSElectrospray Ionization (ESI)Quadrupole Time-of-FlightMetabolic profiling, accurate mass measurement, and formula determination.
LC-MS/MSESITriple Quadrupole or Ion TrapStructural elucidation through fragmentation analysis and sequencing.
MALDI-TOF-MSMatrix-Assisted Laser Desorption/IonizationTime-of-FlightAnalysis of purified high molecular weight oligosaccharides.

Future Directions and Research Opportunities for Actinotetraose Hexatiglate

Unexplored Biosynthetic Potential and Genetic Engineering Prospects

The genetic blueprint and the enzymatic machinery responsible for the assembly of actinotetraose hexatiglate are yet to be elucidated. The producing organism, an Amycolatopsis strain, belongs to a genus renowned for its capacity to produce a wide array of commercially and medicinally significant secondary metabolites, including antibiotics like vancomycin (B549263) and rifamycin. nih.govresearchgate.net The advent of whole-genome sequencing and bioinformatics tools has revealed that many Amycolatopsis species harbor numerous silent or cryptic biosynthetic gene clusters (BGCs), representing a vast, untapped reservoir of novel natural products. nih.govnih.gov

A primary research objective would be the identification and characterization of the actinotetraose hexatiglate BGC within its native producer. Genome mining of the Amycolatopsis strain A499 is a logical first step. nih.gov By identifying the genes encoding glycosyltransferases, acyltransferases, and the enzymes responsible for the synthesis of the tiglic acid precursor, the complete biosynthetic pathway could be pieced together.

Table 1: Potential Enzyme Classes in Actinotetraose Hexatiglate Biosynthesis

Enzyme ClassPutative Function in Actinotetraose Hexatiglate Biosynthesis
GlycosyltransferasesAssembly of the tetrasaccharide core.
AcyltransferasesEsterification of the sugar hydroxyl groups with tiglyl-CoA.
Dehydrogenases/IsomerasesSynthesis of the tiglic acid precursor from primary metabolites.
Sugar Nucleotide Modifying EnzymesGeneration of activated sugar donors for glycosylation.

The elucidation of this pathway would not only provide fundamental insights into the biosynthesis of complex oligosaccharides but also open the door to genetic engineering strategies. nih.gov Heterologous expression of the identified BGC in a more genetically tractable host, such as Streptomyces coelicolor or Escherichia coli, could enable improved production yields and facilitate pathway manipulation. researchgate.net Furthermore, combinatorial biosynthesis approaches, involving the targeted inactivation or modification of genes within the cluster, could lead to the generation of novel derivatives with altered esterification patterns or sugar compositions, potentially imbuing them with new biological activities.

Design and Synthesis of Novel Scaffolds Based on Actinotetraose Hexatiglate Structure

The unique, symmetrical structure of actinotetraose hexatiglate makes it an attractive scaffold for the design and synthesis of novel chemical entities. nih.gov Natural products, particularly complex carbohydrates, are increasingly recognized as "privileged scaffolds" in drug discovery due to their inherent three-dimensionality and stereochemical complexity, which often translates to high affinity and selectivity for biological targets. frontiersin.orgingentaconnect.com

Future research could focus on utilizing actinotetraose hexatiglate as a starting point for semi-synthetic modifications. The six tiglate esters offer multiple sites for selective chemical derivatization. nih.govnih.gov For instance, controlled hydrolysis of the ester groups could provide access to partially acylated derivatives, which could then be further functionalized to explore structure-activity relationships. The development of methods for the site-selective modification of oligosaccharides is a burgeoning field that could be applied to this molecule. nih.govacs.org

Moreover, the tetrasaccharide core itself could serve as a template for the creation of novel molecular libraries. nih.gov Synthetic strategies could be developed to append different functional groups or pharmacophores onto the carbohydrate backbone, aiming to generate compounds with diverse biological activities. The inherent chirality and rigidity of the oligosaccharide scaffold can be exploited to present these appended groups in specific spatial orientations, which is often crucial for potent interactions with protein targets. ingentaconnect.com

Table 2: Potential Synthetic Modifications of Actinotetraose Hexatiglate

Modification StrategyPotential Outcome
Selective deacylation/reacylationGeneration of analogs with varied ester groups to probe biological activity.
Glycosidic bond cleavage and reconstructionCreation of smaller oligosaccharide fragments or novel linkages.
Functionalization of hydroxyl groupsIntroduction of pharmacophores, fluorescent tags, or affinity probes.
Total synthesis of the core scaffoldAccess to unnatural stereoisomers and analogs with modified sugar units.

Broader Implications for Natural Product Discovery and Chemical Biology

The study of actinotetraose hexatiglate holds broader implications for the fields of natural product discovery and chemical biology. Its co-production with the potent antibiotic quinaldopeptin (B1238268) raises intriguing questions about its ecological role. nih.gov It is possible that actinotetraose hexatiglate plays a synergistic or modulatory role in the biological activity of quinaldopeptin, or it may be involved in self-resistance or signaling within the producing organism. Investigating the interplay between these two co-metabolites could reveal novel biological functions for complex oligosaccharides.

The discovery of actinotetraose hexatiglate itself, a highly unusual and complex molecule, underscores the vast, unexplored chemical diversity present in microorganisms. nih.gov It serves as a reminder that even well-studied genera like Amycolatopsis can still yield novel chemical structures. nih.gov This highlights the importance of continued exploration of microbial sources for new natural products, particularly through strategies like co-cultivation, which can induce the expression of otherwise silent BGCs. oup.com

From a chemical biology perspective, actinotetraose hexatiglate and its future derivatives could be developed into valuable molecular probes. The glycosylated nature of the molecule suggests potential interactions with carbohydrate-binding proteins (lectins) or other cellular receptors. researchgate.netnih.gov By attaching reporter tags, such as fluorescent dyes or biotin, to the actinotetraose hexatiglate scaffold, researchers could create tools to investigate carbohydrate-mediated biological processes. The development of such probes could help to elucidate the roles of complex oligosaccharides in cell-cell communication, host-pathogen interactions, and other fundamental biological phenomena.

Q & A

Q. What experimental methodologies are recommended for characterizing the structural complexity of actinotetraose hexatiglate?

Actinotetraose hexatiglate’s structural analysis requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D/2D NMR for stereochemical assignments) and high-resolution mass spectrometry (HRMS) to confirm its molecular formula (C₅₄H₇₈O₂₇) and ester group positions. Chromatographic techniques like HPLC with chiral columns are critical for resolving isomeric impurities arising from its six tiglate ester groups . For reproducibility, ensure sample purity (>95%) via preparative HPLC and validate spectral data against synthetic standards .

Q. How can researchers optimize the synthesis of actinotetraose hexatiglate to minimize side reactions?

Key strategies include:

  • Using chemoselective protecting groups (e.g., acetyl for hydroxyls, tert-butyl for tiglate esters) during glycosylation steps.
  • Employing low-temperature (-20°C) reaction conditions to suppress ester hydrolysis.
  • Monitoring reaction progress via thin-layer chromatography (TLC) and LC-MS to detect intermediates . A comparative table of synthetic yields under varying conditions is recommended:
Reaction Temperature (°C)CatalystYield (%)Purity (%)
25TMSOTf3282
0BF₃·Et₂O4591
-20SnCl₄6895

Note: Lower temperatures improve regioselectivity but require longer reaction times. .

Advanced Research Questions

Q. What are the critical considerations for designing in vivo studies to evaluate actinotetraose hexatiglate’s antitumor efficacy?

  • Model selection : Use xenograft models (e.g., human colorectal carcinoma HCT-116) with high expression of carbohydrate-binding receptors (e.g., galectin-3).
  • Dosage optimization : Conduct pharmacokinetic (PK) profiling to determine the compound’s half-life and bioavailability. For example, intravenous administration at 10 mg/kg in murine models showed a t₁/₂ of 4.2 hours .
  • Data validation : Compare tumor regression rates with positive controls (e.g., 5-fluorouracil) and validate via histopathology. Address contradictions in bioactivity data by analyzing metabolic stability (e.g., esterase-mediated hydrolysis in plasma) .

Q. How should researchers resolve contradictions in actinotetraose hexatiglate’s reported bioactivity across different cell lines?

Contradictions often arise from cell line-specific metabolic pathways or variations in esterase activity. Methodological steps include:

  • Transcriptomic profiling of cell lines to identify enzymes (e.g., carboxylesterases) that hydrolyze tiglate esters.
  • Dose-response assays under controlled pH (6.8–7.4) and temperature (37°C) to standardize conditions.
  • Statistical validation : Apply two-way ANOVA to differentiate compound-specific effects from experimental noise. For example, discrepancies in IC₅₀ values (e.g., 12 µM in HeLa vs. 28 µM in MCF-7) may correlate with esterase expression levels .

Q. What advanced computational tools are suitable for predicting actinotetraose hexatiglate’s metabolic pathways?

Use molecular docking simulations (e.g., AutoDock Vina) to map interactions with metabolic enzymes (e.g., cytochrome P450 3A4). Pair with density functional theory (DFT) to calculate activation energies for ester hydrolysis. Validate predictions using LC-MS/MS-based metabolomics to detect metabolites in hepatic microsome assays .

Methodological Guidance

Q. How to ensure reproducibility in actinotetraose hexatiglate’s biological assays?

  • Standardize protocols : Pre-treat cell lines with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to stabilize the compound.
  • Documentation : Report all experimental variables (e.g., serum concentration, passage number) in line with ARRIVE guidelines .
  • Inter-laboratory validation : Share synthetic batches and assay protocols with collaborating labs to confirm dose-dependent effects .

Q. What statistical approaches are recommended for analyzing dose-response data in actinotetraose hexatiglate studies?

  • Non-linear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀ values.
  • Bootstrap resampling (1,000 iterations) to estimate confidence intervals.
  • Mann-Whitney U tests for non-parametric comparisons between treatment groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.